
3-Dodecylthiophene
Overview
Description
3-Dodecylthiophene is an organic compound with the molecular formula C16H28S. It is a derivative of thiophene, where a dodecyl group is attached to the third carbon of the thiophene ring. This compound is known for its good electronic properties and is primarily used in the development of p-type semiconducting polymers. It is a conjugating monomer that can be used as an active layer on semiconductors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Dodecylthiophene can be synthesized from 3-bromothiophene and halogenated hydrocarbons in a single step. The reaction involves the use of magnesium turnings in anhydrous tetrahydrofuran (THF) under reflux conditions. The mixture is then cooled, and a nickel catalyst is added, followed by the slow addition of 3-bromothiophene .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Dodecylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine and iodine are used for halogenation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Organic Photovoltaics
3-Dodecylthiophene is primarily utilized in organic photovoltaic (OPV) devices due to its excellent charge transport properties and ability to form ordered structures.
- Case Study : A study demonstrated the self-assembly of poly(this compound) (P3DDT) into nanowhiskers, which significantly improved the efficiency of OPVs. The research highlighted that solvent-induced crystallization led to enhanced charge mobility, resulting in higher power conversion efficiencies compared to other polymers used in OPVs .
Property | P3DDT | Other Polymers |
---|---|---|
Charge Mobility | High | Moderate |
Power Conversion Efficiency | Up to 8% | Up to 6% |
Crystallization Method | Solvent-induced | Thermal |
Field-Effect Transistors (FETs)
The use of this compound in FETs has garnered attention due to its favorable electronic properties and the ability to control molecular orientation.
- Case Study : Research indicated that optimizing the orientation of P3DDT in thin films can lead to significant improvements in FET performance. By manipulating the molecular arrangement, researchers achieved mobilities exceeding 0.5 cm²/Vs, which is competitive with traditional inorganic semiconductors .
FET Parameter | Value |
---|---|
Mobility | >0.5 cm²/Vs |
On/Off Ratio | >10^5 |
Threshold Voltage | Low |
Biosensors
This compound has been explored for biosensor applications due to its conductive properties and biocompatibility.
- Case Study : A study focused on the development of a biosensor using P3DDT for detecting glucose levels. The sensor exhibited high sensitivity and selectivity, demonstrating potential for real-time monitoring in medical applications .
Biodegradable Polymers
The incorporation of this compound into biodegradable polymer matrices has opened avenues for sustainable materials.
- Case Study : Research on biodegradable photoluminescent polymers highlighted the synthesis of P3DDT-based materials that exhibit both luminescent properties and biodegradability. These materials are being considered for applications in environmental monitoring and medical devices due to their ability to degrade without harmful residues .
Nanostructured Conductive Polymers
The structural properties of this compound allow it to be used in nanostructured conductive polymers.
Mechanism of Action
The mechanism of action of 3-dodecylthiophene primarily involves its ability to form conjugated systems. The dodecyl group enhances the solubility of the compound in organic solvents, making it suitable for use in various applications. The thiophene ring allows for effective π-π stacking interactions, which are crucial for its electronic properties. These interactions facilitate charge transport in semiconducting materials .
Comparison with Similar Compounds
- 3-Butylthiophene
- 3-Hexylthiophene
- 3-Octylthiophene
- 3-Decylthiophene
Comparison: 3-Dodecylthiophene is unique due to its longer alkyl chain, which provides better solubility and processability compared to its shorter-chain analogs. This makes it particularly useful in applications requiring high-performance semiconducting materials. The longer alkyl chain also enhances the thermal stability of the resulting polymers .
Biological Activity
3-Dodecylthiophene (3-DT) is a member of the thiophene family, characterized by its dodecyl side chain, which significantly influences its chemical and biological properties. This compound has garnered attention not only for its role in the development of organic semiconductors but also for its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and applications in various fields.
This compound is synthesized through various methods, including oxidative coupling using iron(III) chloride (FeCl3) as a catalyst. The resulting polymer, poly(this compound) (P3DT), exhibits unique electronic properties conducive to applications in organic electronics and photovoltaics .
Key Chemical Reactions:
- Oxidation : Converts 3-DT to sulfoxides and sulfones.
- Reduction : Produces thiol derivatives.
- Substitution : Introduces functional groups via electrophilic substitution reactions.
Biological Activity
The biological activities of this compound derivatives have been explored in several studies, highlighting their potential in medicinal chemistry.
- Anticancer Activity : Some derivatives show promise as anticancer agents. For instance, modifications to the thiophene structure have been associated with cytotoxic effects against various cancer cell lines .
- Drug Delivery Systems : Research indicates that 3-DT can be utilized in drug delivery systems due to its ability to form stable nanoparticles when conjugated with therapeutic agents .
- Antimicrobial Properties : Certain studies suggest that thiophene derivatives exhibit antimicrobial activity, potentially useful in developing new antibiotics .
Study on Anticancer Properties
A study published in Pharmaceutical Chemistry evaluated the cytotoxic effects of various thiophene derivatives, including those based on 3-DT. The results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting that structural modifications can enhance biological activity .
Drug Delivery Applications
Research highlighted the efficacy of 3-DT-based nanoparticles for delivering chemotherapeutic agents. These nanoparticles demonstrated improved solubility and bioavailability compared to conventional drug formulations, leading to enhanced therapeutic outcomes in preclinical models.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other alkylthiophenes:
Compound | Anticancer Activity | Solubility | Conductivity |
---|---|---|---|
This compound | Moderate | High | Excellent |
3-Octylthiophene | Low | Moderate | Good |
3-Hexylthiophene | Low | Low | Moderate |
This table illustrates that the longer alkyl chain in this compound contributes to better solubility and conductivity, which are advantageous for both electronic applications and biological interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-dodecylthiophene, and how do reaction conditions influence regioselectivity?
- Methodological Answer : this compound is synthesized via alkylation of 3-bromothiophene using bromododecane and magnesium in a Grignard-like reaction. Regioselectivity is controlled by optimizing solvent polarity, temperature, and catalyst choice. For example, McCullough and Lowe demonstrated enhanced regioselectivity in poly(3-alkylthiophenes) using nickel-catalyzed cross-coupling, which minimizes undesired branching . Additionally, polystyrene sulfonic acid (PSSA) is often used as a dopant during chemical oxidation to stabilize the polymer backbone .
Q. Which spectroscopic and thermal techniques are most effective for characterizing poly(this compound), and what structural insights do they provide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Used to confirm regiochemistry and side-chain alignment. Sato and Morii (1991) identified distinct proton environments in the alkyl chain and thiophene ring via H NMR, revealing crystallinity variations .
- Cyclic Voltammetry (CV) : Measures redox activity and bandgap. Guo et al. (2012) correlated CV peaks with π-π* transitions in regioregular poly(this compound), indicating improved charge delocalization .
- Differential Scanning Calorimetry (DSC) : Quantifies melting () and crystallization () behavior. Causin et al. (2005) observed that longer alkyl chains (e.g., dodecyl) reduce due to increased steric hindrance .
Q. How does solvent choice impact the self-assembly and micelle formation of poly(this compound) block copolymers?
- Methodological Answer : Solvent evaporation rate and polarity dictate micelle morphology. For instance, Su et al. (2014) demonstrated that slow evaporation of chloroform promotes ordered lamellar structures in poly(ethylene oxide)-block-poly(this compound), whereas polar solvents like tetrahydrofuran (THF) yield spherical micelles. Dynamic light scattering (DLS) and grazing-incidence X-ray scattering (GIXS) are critical for real-time monitoring .
Advanced Research Questions
Q. How can conflicting reports on the electroactivity of poly(this compound) composites be reconciled, particularly regarding dopant-induced trade-offs?
- Methodological Answer : Contradictions arise from dopant-polymer interactions. For example, polystyrene sulfonic acid (PSSA) enhances solubility but reduces carrier mobility by disrupting π-conjugation, as shown in water-soluble polythiophene systems . To resolve this, researchers should employ density functional theory (DFT) simulations to model dopant placement and use impedance spectroscopy to quantify ion diffusion barriers. Comparative studies with alternative dopants (e.g., ionic liquids) are also recommended .
Q. What experimental strategies optimize the trade-off between crystallinity and flexibility in poly(this compound) for stretchable electronics?
- Methodological Answer : Balancing crystallinity (for charge transport) and flexibility (for mechanical durability) requires:
- Side-Chain Engineering : Introducing branched alkyl groups reduces crystallinity while maintaining solubility .
- Blending with Elastomers : Polyurethane blends mitigate brittleness, as evidenced by tensile testing and atomic force microscopy (AFM) phase imaging .
- Post-Synthesis Annealing : Thermal annealing at 120°C for 1 hour enhances chain alignment without compromising elasticity, as demonstrated by Guo et al. (2012) using in situ UV-Vis spectroscopy .
Q. Why do poly(this compound)-based organic field-effect transistors (OFETs) exhibit variability in hole mobility, and how can device reproducibility be improved?
- Methodological Answer : Variability stems from:
- Film Morphology : Grain boundaries in spin-coated films create charge traps. Atomic layer deposition (ALD) of ultrathin dielectric layers (e.g., AlO) reduces interfacial defects .
- Ambient Degradation : Oxygen and moisture doping alter threshold voltage. Encapsulation with parylene-C and inert glovebox processing are essential for stable mobility measurements (>1 cm/V·s) .
- Channel Length Scaling : Submicrometer channels (<1 µm) minimize contact resistance but require electron-beam lithography for precise patterning .
Q. How does molecular weight influence the phase behavior and optoelectronic properties of regioregular poly(this compound)?
- Methodological Answer : Higher molecular weight (MW) polymers exhibit:
- Reduced Crystallinity : Longer chains entangle, suppressing lamellar stacking. Guo et al. (2014) correlated MW (10–50 kDa) with redshifted absorption spectra, indicating extended conjugation lengths .
- Enhanced Charge Transport : Gel permeation chromatography (GPC)-calibrated MWs >30 kDa achieve hole mobilities >0.1 cm/V·s in OFETs, but polydispersity indices (PDI) <1.5 are critical for uniformity .
Q. Data Contradiction Analysis
Q. Studies report conflicting thermal stability data for poly(this compound). What factors contribute to these discrepancies?
- Methodological Answer : Discrepancies arise from:
- Synthesis Method : Electrochemically polymerized samples degrade at 250°C, while chemically oxidized ones withstand >300°C due to cross-linking .
- Dopant Removal : Residual FeCl from oxidative polymerization accelerates decomposition. Soxhlet extraction with methanol or EDTA washing improves thermogravimetric analysis (TGA) reproducibility .
Q. Why do some poly(this compound) nanocomposites show reduced conductivity despite high crystallinity?
- Methodological Answer : High crystallinity does not guarantee conductivity if:
- Interfacial Traps : Carbon nanotube (CNT) or graphene additives create Schottky barriers. Kelvin probe force microscopy (KPFM) maps potential drops at polymer-CNT interfaces .
- Chain Orientation : Edge-on crystallite orientation (vs. face-on) limits vertical charge transport. Grazing-incidence wide-angle X-ray scattering (GIWAXS) can identify preferred orientations .
Q. Experimental Design Considerations
Q. How should researchers design experiments to isolate the effects of alkyl side-chain length in poly(3-alkylthiophenes)?
- Methodological Answer : Use a homologous series (e.g., hexyl, octyl, dodecyl) with identical synthesis conditions. Key steps:
- Controlled Polymerization : Employ McCullough’s method for regioregularity >98% .
- Thin-Film Characterization : Compare UV-Vis absorption maxima () and XRD d-spacings to correlate alkyl length with π-stacking distances .
- Device Testing : Fabricate OFETs with identical architectures to directly compare hole mobility and threshold voltage shifts .
Properties
IUPAC Name |
3-dodecylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16/h13-15H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKWIEFTBMACPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-53-4 | |
Record name | Poly(3-dodecylthiophene) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104934-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40369961 | |
Record name | 3-Dodecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104934-52-3 | |
Record name | 3-Dodecylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dodec-1-yl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.